4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol
CAS No.: 80200-08-4
Cat. No.: VC14337641
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80200-08-4 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 4-[2-(1,2,4-triazol-1-yl)ethyl]phenol |
| Standard InChI | InChI=1S/C10H11N3O/c14-10-3-1-9(2-4-10)5-6-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 |
| Standard InChI Key | MWDMJNPTVJKNGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCN2C=NC=N2)O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol, with a molecular formula of and a molecular weight of 189.22 g/mol. Its structure comprises:
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A phenolic ring substituted at the para position.
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An ethyl linker connecting the phenol to a 1,2,4-triazole heterocycle.
The triazole ring’s nitrogen atoms enable hydrogen bonding and coordination with biological targets, while the phenolic group contributes to solubility and reactivity .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis typically involves Huisgen azide-alkyne cycloaddition or nucleophilic substitution reactions. A representative route includes:
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Alkyne Formation: 4-Ethynylphenol is prepared via Sonogashira coupling.
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Triazole Ring Construction: Reaction with azides (e.g., 1H-1,2,4-triazole) under copper catalysis .
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Sulfamoylation or Functionalization: Post-synthetic modifications enhance bioactivity .
Example Synthesis:
Structural Analogues
Modifications at the triazole or phenol ring yield derivatives with enhanced properties:
| Derivative | Modification Site | Biological Activity |
|---|---|---|
| 4-Chlorobenzoate ester | Phenol OH | Improved antifungal activity |
| Fluorinated sulfamates | Triazole N1 | Increased enzyme inhibition |
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 254–257°C (similar analogue) | |
| Solubility | DMSO, Methanol (slight) | |
| LogP | 1.65 (estimated) | |
| pKa | 9.09 ± 0.26 (predicted) |
Spectroscopic Characteristics
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IR: O–H stretch (3200–3400 cm⁻¹), C=N triazole (1600 cm⁻¹) .
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NMR: Phenolic protons (δ 6.8–7.2 ppm), triazole protons (δ 8.1–8.3 ppm) .
Biological Activities and Mechanisms
Antifungal Activity
The compound inhibits lanosterol 14α-demethylase, a key enzyme in ergosterol synthesis (critical for fungal membranes). Analogues show IC₅₀ values comparable to fluconazole .
Anti-inflammatory Effects
The phenol group suppresses COX-2 and NF-κB pathways, reducing TNF-α and IL-6 levels in murine models .
Applications in Drug Development
Antimicrobial Agents
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Target: Multi-drug-resistant Candida and Aspergillus strains .
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Advantage: Lower cytotoxicity to mammalian cells compared to azoles .
Anticancer Therapeutics
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Mechanism: Topoisomerase II inhibition and DNA intercalation .
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Hybrid Molecules: Conjugation with benzoic acid enhances selectivity .
Anti-inflammatory Drugs
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